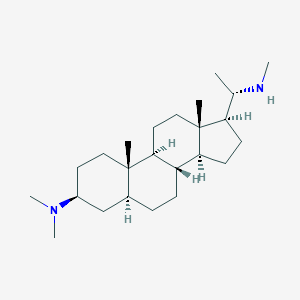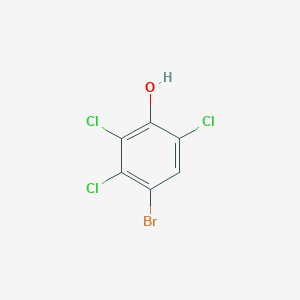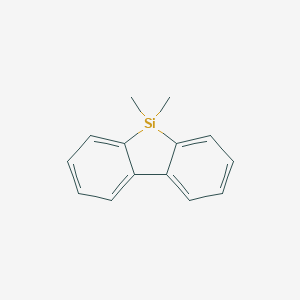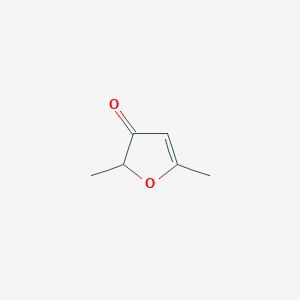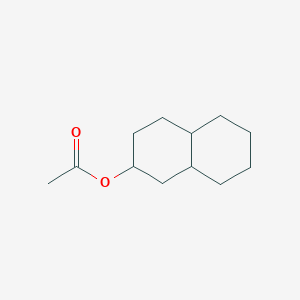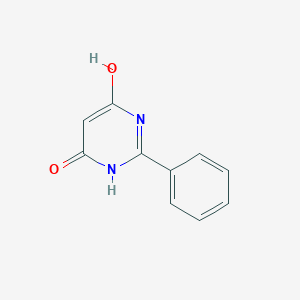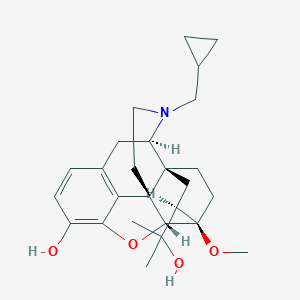
N,O-Diacétyltyramine
Vue d'ensemble
Description
La N,O-Diacétyltyramine est un composé isolé de l'actinomycète Pseudonocardia endophytica VUK-10. Elle présente une activité antibactérienne contre les bactéries à Gram positif et à Gram négatif, ainsi que contre les champignons. De plus, elle présente une cytotoxicité envers diverses lignées de cellules cancéreuses, notamment les cellules MDA-MB-231, HeLa, MCF-7 et OAW-42 .
Applications De Recherche Scientifique
N,O-Diacetyltyramine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: It serves as a tool to study bacterial and fungal infections due to its antibacterial and antifungal properties.
Medicine: Its cytotoxicity towards cancer cells makes it a potential candidate for anticancer drug development.
Industry: It is used in the development of antimicrobial agents for various applications
Mécanisme D'action
Target of Action
N,O-Diacetyltyramine exhibits both antibacterial activity and cytotoxicity . It has been found to be active against a panel of bacteria, including both Gram-positive and Gram-negative strains, as well as fungi . Additionally, it demonstrates cytotoxicity towards certain cancer cells, including MDA-MB-231, HeLa, MCF-7, and OAW-42 cells .
Mode of Action
Its antibacterial and antifungal activities suggest that it may interact with bacterial and fungal cells in a way that inhibits their growth or survival . Its cytotoxicity towards certain cancer cells indicates that it may interfere with cellular processes that are essential for the survival and proliferation of these cells .
Biochemical Pathways
Given its antibacterial, antifungal, and cytotoxic activities, it is likely that it impacts multiple pathways related to cell growth, survival, and proliferation .
Pharmacokinetics
It is known that the compound can be isolated from the actinomycete pseudonocardia endophytica vuk-10 , suggesting that it may be produced and metabolized by certain microorganisms.
Result of Action
The result of N,O-Diacetyltyramine’s action is the inhibition of growth and survival of certain bacteria, fungi, and cancer cells . This suggests that it may have potential applications in the treatment of infections caused by these microorganisms, as well as in the treatment of certain types of cancer .
Action Environment
The action of N,O-Diacetyltyramine may be influenced by various environmental factors. For instance, the presence of other microorganisms, the pH of the environment, and the availability of nutrients may all affect the production, activity, and stability of the compound . .
Analyse Biochimique
Biochemical Properties
N,O-Diacetyltyramine has been found to be active against a panel of 13 bacteria and a panel of nine fungi . It is also cytotoxic to MDA-MB-231, HeLa, MCF-7, and OAW42 cancer cells . The compound interacts with these cells and biomolecules, influencing their functions and activities.
Cellular Effects
N,O-Diacetyltyramine has been shown to have significant effects on various types of cells. It is cytotoxic to MDA-MB-231, HeLa, MCF-7, and OAW42 cancer cells . The compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Dosage Effects in Animal Models
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Metabolic Pathways
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Transport and Distribution
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Subcellular Localization
It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La N,O-Diacétyltyramine peut être synthétisée par acétylation de la tyramine. La réaction implique l'utilisation d'anhydride acétique en présence d'une base telle que la pyridine. La réaction est généralement effectuée à température ambiante, et le produit est purifié par recristallisation .
Méthodes de production industrielle
La production industrielle de la this compound implique la fermentation de Pseudonocardia endophytica VUK-10. Le composé est ensuite extrait du bouillon de fermentation à l'aide de solvants organiques, puis purifié par des techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
La N,O-Diacétyltyramine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent la convertir en tyramine.
Substitution : Elle peut subir des réactions de substitution nucléophile, où les groupes acétyle sont remplacés par d'autres groupes fonctionnels
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Tyramine et ses dérivés.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé
Applications de la recherche scientifique
La this compound présente plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme précurseur dans la synthèse d'autres composés bioactifs.
Biologie : Elle sert d'outil pour étudier les infections bactériennes et fongiques en raison de ses propriétés antibactériennes et antifongiques.
Médecine : Sa cytotoxicité envers les cellules cancéreuses en fait un candidat potentiel pour le développement de médicaments anticancéreux.
Industrie : Elle est utilisée dans le développement d'agents antimicrobiens pour diverses applications
Mécanisme d'action
La this compound exerce ses effets en interagissant avec des cibles et des voies cellulaires. Elle induit la libération de catécholamines, qui sont des neurotransmetteurs impliqués dans divers processus physiologiques. Cette interaction conduit à des activités antibactériennes et antifongiques, ainsi qu'à des effets cytotoxiques sur les cellules cancéreuses. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude .
Comparaison Avec Des Composés Similaires
Composés similaires
Tyramine : Un composé monoamine naturel dérivé de l'acide aminé tyrosine.
N-Méthyltyramine : Un dérivé méthylé de la tyramine.
N,N-Diméthyltyramine (Hordenine) : Un autre dérivé méthylé de la tyramine.
N,N,N-Triméthyltyramine (Candicine) : Un dérivé triméthylé de la tyramine .
Unicité
La N,O-Diacétyltyramine est unique en raison de sa double acétylation, qui améliore ses propriétés antibactériennes, antifongiques et cytotoxiques par rapport à son composé parent, la tyramine. Cette modification affecte également sa solubilité et sa stabilité, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles .
Propriétés
IUPAC Name |
[4-(2-acetamidoethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-8-7-11-3-5-12(6-4-11)16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDRBPVTMKQIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341966 | |
| Record name | N-(4-acetoxyphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14383-56-3 | |
| Record name | N-(4-acetoxyphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isolating this compound from a mangrove ecosystem?
A2: Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel bioactive compounds. [] The isolation of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- from a mangrove-derived Pseudonocardia species underscores the underexplored potential of these environments for discovering new drug leads, particularly for tackling challenges like antimicrobial resistance and cancer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




